

# Spectroscopic Profile of 2-Methoxy-6-methylphenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-6-methylphenol

Cat. No.: B7767187

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This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound **2-Methoxy-6-methylphenol** (CAS No: 2896-67-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for **2-Methoxy-6-methylphenol** are summarized in the tables below, providing a clear and concise reference for its structural features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Specific peak assignments not explicitly found in search results, but a spectrum is available on PubChem[1]	

Note: While a visual representation of the <sup>13</sup>C NMR spectrum is available, specific peak assignments require further analysis or access to the raw data.

## Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2-Methoxy-6-methylphenol** is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Detailed peak list not explicitly provided in search results. A visual spectrum is available on the NIST WebBook.[2]	O-H stretch (phenol), C-H stretch (aromatic and methyl), C=C stretch (aromatic), C-O stretch (ether and phenol)	

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Methoxy-6-methylphenol** shows a molecular ion peak and characteristic fragmentation patterns.[3]

m/z	Relative Intensity	Assignment
138	Base Peak	Molecular Ion $[\text{M}]^+$
123	High	$[\text{M} - \text{CH}_3]^+$
Other significant peaks not detailed in search results. A visual spectrum is available on the NIST WebBook.[3]		

# Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of phenolic compounds.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

### Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Methoxy-6-methylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).

### Instrumentation and Parameters:

- Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300 MHz or higher.
- <sup>1</sup>H NMR:
  - Pulse Sequence: A standard single-pulse experiment.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16, depending on the sample concentration.
- <sup>13</sup>C NMR:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Identify peak multiplicities and coupling constants in the  $^1\text{H}$  NMR spectrum.
- Assign the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding atoms in the **2-Methoxy-6-methylphenol** molecule.

## Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation: For a liquid sample like **2-Methoxy-6-methylphenol**, the Attenuated Total Reflectance (ATR) technique is highly suitable as it requires minimal sample preparation.

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

#### Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

#### Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (GC-MS)

#### Sample Preparation:

- Prepare a dilute solution of **2-Methoxy-6-methylphenol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

#### Instrumentation and Parameters:

- Gas Chromatograph (GC):
  - Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.  
Injector temperature: 250 °C.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS):

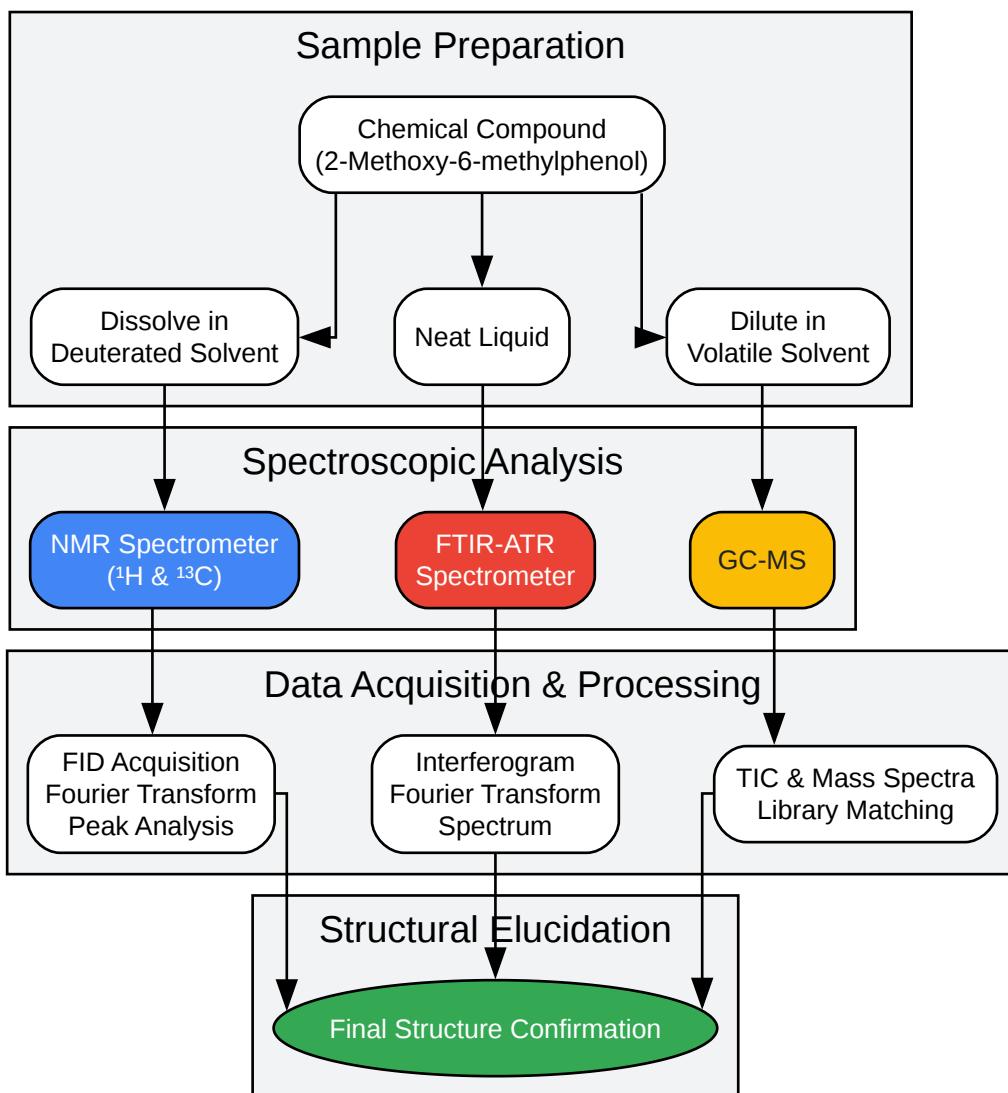
- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: A typical mass range of m/z 40-400 is scanned.
- Ion Source Temperature: ~230 °C.
- Transfer Line Temperature: ~280 °C.

#### Data Processing:

- The total ion chromatogram (TIC) is generated, showing the separation of components over time.
- The mass spectrum corresponding to the GC peak of **2-Methoxy-6-methylphenol** is extracted.
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The resulting spectrum can be compared with a library database (e.g., NIST) for confirmation.[3]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxy-6-methylphenol**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. 2-Methoxy-6-methylphenol | C8H10O2 | CID 76173 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-6-methylphenol [webbook.nist.gov]
- 3. 2-Methoxy-6-methylphenol [webbook.nist.gov]
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